molecular formula C26H22N6O4 B13860906 2'-Deoxy-8-(1-pyrenylamino)guanosine

2'-Deoxy-8-(1-pyrenylamino)guanosine

Cat. No.: B13860906
M. Wt: 482.5 g/mol
InChI Key: QBMJHUSBJZIUSS-OTWHNJEPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-8-(1-pyrenylamino)guanosine typically involves the attachment of a pyrenylamino group to the 8-position of guanosine. The reaction conditions often include the use of specific catalysts and solvents to facilitate the attachment process. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production methods for 2’-Deoxy-8-(1-pyrenylamino)guanosine are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-8-(1-pyrenylamino)guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of 2’-Deoxy-8-(1-pyrenylamino)guanosine, as well as substituted compounds with different functional groups attached to the pyrenylamino moiety .

Scientific Research Applications

2’-Deoxy-8-(1-pyrenylamino)guanosine has a wide range of scientific research applications, including:

    Chemistry: Used in fluorescence-based assays to study molecular interactions and dynamics.

    Biology: Employed in the study of DNA damage and repair mechanisms, as well as in the detection of specific nucleic acid sequences.

    Medicine: Investigated for its potential in gene mutation studies and oxidative DNA damage treatment.

    Industry: Utilized in the development of diagnostic tools and biosensors

Mechanism of Action

The mechanism of action of 2’-Deoxy-8-(1-pyrenylamino)guanosine involves its incorporation into nucleic acids, where it can act as a fluorescent probe. The pyrenylamino group provides strong fluorescence, allowing researchers to monitor molecular interactions and conformational changes in real-time. The compound can also form DNA adducts, which are useful in studying DNA damage and repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-8-(1-pyrenylamino)guanosine is unique due to its strong fluorescence properties, which are not present in the other similar compounds. This makes it particularly valuable for fluorescence-based assays and imaging applications .

Properties

Molecular Formula

C26H22N6O4

Molecular Weight

482.5 g/mol

IUPAC Name

2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-1-ylamino)-1H-purin-6-one

InChI

InChI=1S/C26H22N6O4/c27-25-30-23-22(24(35)31-25)29-26(32(23)19-10-17(34)18(11-33)36-19)28-16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,33-34H,10-11H2,(H,28,29)(H3,27,30,31,35)/t17-,18+,19-/m0/s1

InChI Key

QBMJHUSBJZIUSS-OTWHNJEPSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O

Origin of Product

United States

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